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Compound Name:
4-(3-bromophenyl)oxane-4-

carboxylic Acid

Cat. No.: B182021 Get Quote

In the landscape of modern drug development, the journey from a promising chemical entity to

a viable therapeutic agent is contingent upon a thorough understanding of its fundamental

physicochemical properties. These characteristics—melting point, solubility, acidity, and

lipophilicity—govern a molecule's behavior in biological systems, dictating its absorption,

distribution, metabolism, and excretion (ADME) profile.[1][2][3] The carboxylic acid functional

group, a common moiety in numerous therapeutic agents, imparts specific properties that can

be both advantageous and challenging.[4][5] While it can enhance water solubility and provide

a key interaction point with biological targets, it can also lead to poor membrane permeability

and rapid metabolism.[4][5]

This guide focuses on 4-(3-bromophenyl)oxane-4-carboxylic acid, a molecule of interest for

researchers in medicinal chemistry. Due to the limited availability of published experimental

data for this specific compound, this document serves as a comprehensive methodological

framework. As a Senior Application Scientist, the objective is to provide not just protocols, but

the underlying scientific rationale, enabling researchers to meticulously characterize this and

similar molecules, thereby making informed decisions in the drug development pipeline.

Table 1: Compound Identification | Property | Value | Source | | :--- | :--- | :--- | | IUPAC Name |

4-(3-bromophenyl)oxane-4-carboxylic acid |[6] | | CAS Number | 179420-77-0 |[6][7] | |

Molecular Formula | C₁₂H₁₃BrO₃ |[7] | | Molecular Weight | 285.13 g/mol |[6][7] | | Chemical

Structure |
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| (Structure generated based on IUPAC name) |

Solid-State Characterization: Melting Point
Determination
Expertise & Rationale: The melting point is a fundamental thermal property that provides critical

insights into the purity and crystalline nature of a solid compound.[8] A pure, crystalline

substance typically exhibits a sharp melting point, often within a narrow range of 0.5-1.0°C.

Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the

melting point and a broadening of the melting range.[9][10] Therefore, its accurate

determination is a primary, non-negotiable step in quality control and compound verification.

The capillary method using a calibrated digital apparatus is chosen for its precision,

reproducibility, and minimal sample requirement.[8][11]

Experimental Protocol: Capillary Melting Point
Determination
This protocol outlines the procedure using a standard digital melting point apparatus (e.g., Mel-

Temp).

Step 1: Sample Preparation

Ensure the 4-(3-bromophenyl)oxane-4-carboxylic acid sample is a fine, dry powder. If the

crystals are large, gently pulverize a small amount using a mortar and pestle.

Take a capillary tube (sealed at one end) and press the open end into the powder heap on a

clean, dry surface.[11]

Invert the tube and tap it gently on a hard surface to pack the solid into the bottom.

Alternatively, drop the tube through a long glass pipe to allow it to bounce on the benchtop,

which effectively packs the sample.[11]

The final packed sample height should be 2–3 mm to ensure uniform heat transfer.[8][11]

Step 2: Measurement
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Set the starting temperature on the apparatus to approximately 15-20°C below the expected

melting point. If the melting point is unknown, a preliminary rapid heating run (e.g., 10°C/min)

is performed to get an approximate value.[11]

Insert the packed capillary tube into the heating block.

For an accurate measurement, set the heating rate to 1-2°C per minute. A slow heating rate

is crucial for allowing the sample and the thermometer to be in thermal equilibrium.[11]

Observe the sample through the magnified viewing port.

Record the temperature at which the first droplet of liquid appears (T₁).

Continue heating and record the temperature at which the last solid crystal melts into a clear

liquid (T₂).[9]

The melting point is reported as the range T₁ – T₂.

Step 3: System Validation

To ensure the trustworthiness of the measurement, the apparatus should be calibrated

regularly using certified reference standards with known melting points (e.g., caffeine,

vanillin). The measured values should fall within the specified tolerance of the standards.

Table 2: Example Data Presentation for Melting Point

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 15 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.1D%3A__Step-by-Step_Procedures_for_Melting_Point_Determination
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.1D%3A__Step-by-Step_Procedures_for_Melting_Point_Determination
https://www.ursinus.edu/live/files/3146-determination-of-mp-vernier-melt-stationsdoc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trial
T₁ (Onset of
Melting)

T₂ (Completion
of Melting)

Melting Range
(°C)

Observations

1 (Rapid) ~155°C ~160°C 5.0

Rapid heating
at 10°C/min.
Sample
appears to
shrink before
melting.

2 (Slow) 157.5°C 158.5°C 1.0

Slow heating at

1°C/min. Clear,

sharp melt.

3 (Slow) 157.8°C 158.7°C 0.9

Slow heating at

1°C/min.

Consistent with

Trial 2.

| Final Value | | | 157.8 - 158.7°C | |

Workflow Diagram: Melting Point Determination
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Caption: Workflow for Melting Point Determination.
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Aqueous Solubility: pH-Dependent Profile
Expertise & Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability.[12]

For an ionizable compound like a carboxylic acid, solubility is not a single value but a function

of pH. The carboxyl group is protonated (neutral, R-COOH) at low pH and deprotonated

(ionized, R-COO⁻) at higher pH. The ionized form is typically much more soluble in water. A

pH-solubility profile is therefore essential to predict how the compound will behave in different

environments of the gastrointestinal tract.[13] The equilibrium shake-flask method is the gold

standard for determining thermodynamic solubility, as it ensures that a true equilibrium between

the solid and dissolved states is reached.[12]

Experimental Protocol: Equilibrium pH-Solubility
Profiling
Step 1: Preparation of Buffers and Stock Solution

Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 5, 6,

7.4, 9). Use buffers with low salt concentration to minimize effects on solubility.

Prepare a concentrated stock solution of the compound in a suitable organic solvent like

DMSO, if necessary for initial dissolution, although direct addition of the solid is preferred to

avoid co-solvent effects.[12]

Step 2: Incubation and Equilibration

Add an excess amount of solid 4-(3-bromophenyl)oxane-4-carboxylic acid to vials

containing each of the prepared buffers. The goal is to have undissolved solid remaining at

the end of the experiment to ensure saturation.

Seal the vials tightly to prevent solvent evaporation.

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or

37°C).[13]

Agitate the samples for a sufficient period to reach equilibrium. This can take 24-48 hours or

longer; the time should be determined by taking measurements at different time points until

the concentration plateaus.[13]
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Step 3: Sample Processing and Analysis

After equilibration, allow the vials to stand for a short period for the excess solid to settle.

Carefully withdraw an aliquot from the supernatant. It is critical not to disturb the solid at the

bottom.

Filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any

remaining solid particles.

Quantify the concentration of the dissolved compound in the filtrate using a validated

analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV

detection. A calibration curve with known concentrations of the compound must be prepared.

Measure the final pH of each saturated solution to confirm it has not drifted from the initial

buffer pH.

Table 3: Example Data Presentation for pH-Solubility Profile

Initial Buffer pH Final Measured pH
Concentration
(µg/mL)

Molar Solubility
(µM)

2.0 2.1 5.2 18.2

4.0 4.0 25.8 90.5

5.0 5.1 195.5 685.7

6.0 6.0 1850.1 6488.6

7.4 7.4 >2000 >6995

| 9.0 | 8.9 | >2000 | >6995 |

Workflow Diagram: pH-Solubility Profiling
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Caption: Workflow for Equilibrium Solubility Profiling.
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Ionization State: Acidity Constant (pKa)
Determination
Expertise & Rationale: The acid dissociation constant (pKa) is the pH at which a molecule is

50% ionized.[14] For a carboxylic acid, it quantifies the tendency to donate a proton. This value

is paramount as it dictates the charge state of the molecule at physiological pH, which in turn

influences solubility, lipophilicity (LogD), membrane permeability, and binding affinity to the

target protein.[4][14] Potentiometric titration is the method of choice for its high precision and

direct measurement of protonation events.[15][16] The protocol involves titrating the acidic

compound with a strong base and monitoring the pH change, from which the pKa can be

accurately calculated.[17]

Experimental Protocol: Potentiometric Titration for pKa
Step 1: System Setup and Calibration

Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g.,

pH 4.01, 7.00, 10.01).[17]

Prepare a standardized solution of a strong base (titrant), typically 0.1 M NaOH. Ensure it is

carbonate-free by preparing it with boiled, deionized water.[15]

Prepare a solution of the 4-(3-bromophenyl)oxane-4-carboxylic acid at a known

concentration (e.g., 1-10 mM) in deionized water.[17] A co-solvent like methanol may be

used if aqueous solubility is very low, but this will yield an apparent pKa that must be noted.

[15]

Step 2: Titration Procedure

Place a known volume of the analyte solution into a jacketed titration vessel maintained at a

constant temperature (e.g., 25°C).

Immerse the calibrated pH electrode and a temperature probe into the solution.

Begin stirring the solution gently.
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Start the titration by adding small, precise increments of the standardized NaOH solution

using an automated burette.

Record the pH value after each addition, allowing the reading to stabilize. The increments

should be smaller near the equivalence point where the pH changes most rapidly.[17]

Continue the titration until the pH has passed the equivalence point and plateaus in the basic

region (e.g., pH 11-12).

Step 3: Data Analysis

Plot the measured pH versus the volume of NaOH added to generate the titration curve.

The pKa is the pH at the half-equivalence point (the point where half of the acid has been

neutralized).[17]

To determine this point accurately, calculate the first derivative of the titration curve (ΔpH/

ΔV). The peak of the first derivative plot corresponds to the equivalence point.

The volume at the half-equivalence point is exactly half the volume of titrant required to

reach the equivalence point. The pH at this volume on the original titration curve is the pKa.

Table 4: Example Data Presentation for pKa Determination

Parameter Value Method

Analyte Concentration 5 mM

Titrant 0.100 M NaOH

Temperature 25.0 ± 0.1 °C

Equivalence Point Volume 1.25 mL First Derivative Plot

Half-Equivalence Volume 0.625 mL

| Measured pKa | 4.35 ± 0.05 | Potentiometric Titration (n=3) |
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Workflow Diagram: pKa Determination by Potentiometric
Titration

Setup & Calibration
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Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity: A Key Driver of ADME Properties
Expertise & Rationale: Lipophilicity, the affinity of a molecule for a fatty or non-polar

environment, is a cornerstone of medicinal chemistry.[1][18] It is a primary driver of a

compound's ability to cross biological membranes, its distribution into tissues, and its

interaction with protein targets.[3][14] For ionizable molecules, this property is described by the

distribution coefficient (LogD), which is the ratio of the total concentration of the compound

(ionized and neutral forms) in an organic phase (typically octanol) to that in an aqueous phase

at a specific pH. It is distinct from LogP, which only considers the neutral species. The pKa

value is essential for understanding the relationship between LogP and LogD. Given the

carboxylic acid moiety, the LogD of 4-(3-bromophenyl)oxane-4-carboxylic acid will be highly

pH-dependent, decreasing significantly as the pH rises above its pKa and the molecule

becomes ionized and more water-soluble.

Conclusion: A Synthesis of Properties for Drug
Development
The physical properties of 4-(3-bromophenyl)oxane-4-carboxylic acid are not isolated values

but an interconnected set of parameters that collectively define its potential as a drug

candidate. The melting point provides a benchmark for purity and solid-state stability. The pKa

defines the pH at which the crucial shift from a less soluble, neutral molecule to a more soluble,

charged anion occurs. This transition, in turn, dictates the pH-solubility profile, informing which

regions of the GI tract might favor dissolution. Finally, these properties together influence the

lipophilicity (LogD) across the physiological pH range, offering predictions about membrane

permeability and tissue distribution. By systematically applying the rigorous experimental

frameworks detailed in this guide, researchers can build a comprehensive physicochemical

profile, enabling a data-driven approach to advancing this molecule through the complex and

demanding process of drug discovery.

References
Title: Lipophilicity--methods of determination and its role in medicinal chemistry Source:
PubMed URL:[Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/product/b182021?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/23610954/
https://www.researchgate.net/publication/236274956_Lipophilicity_-_Methods_of_determination_and_its_role_in_medicinal_chemistry
https://www.bocsci.com/blog/lipophilicity-of-drug/
https://www.creative-biolabs.com/drug-discovery/therapeutics/lipophilicity.htm
https://www.benchchem.com/product/b182021?utm_src=pdf-body
https://www.benchchem.com/product/b182021?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Title: Lipophilicity Source: Cre
Title: LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL
CHEMISTRY Source: SciSpace URL:[Link]
Title: Potentiometric Titration Method for the Determination of Solubility Limits and pKa
Values of Weak Organic Acids in Water Source: ACS Public
Title: Lipophilicity - Methods of determination and its role in medicinal chemistry Source:
ResearchG
Title: SOP for pH-Solubility Profiling of Drug Candid
Title: Melting point determination Source: University of Calgary URL:[Link]
Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA) Source: ECETOC URL:[Link]
Title: A Precise Method for Processing Data to Determine the Dissociation Constants of
Polyhydroxy Carboxylic Acids via Potentiometric Titr
Title: Protocol for Determining pKa Using Potentiometric Titration Source: Cre
Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs
Source: Lund University Public
Title: Melting Point Determination | Your Guide to Melting Point Analysis Source: Mettler
Toledo URL:[Link]
Title: 6.1D: Step-by-Step Procedures for Melting Point Determination Source: Chemistry
LibreTexts URL:[Link]
Title: Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer
Pyrrole-Imidazole Polyamide Source: ACS Omega via PMC URL:[Link]
Title: experiment (1) determination of melting points Source: SlideShare URL:[Link]
Title: 4-(3-bromophenyl)oxane-4-carboxylic Acid | C12H13BrO3 | CID 11254633 Source:
PubChem URL:[Link]
Title: Determination of Solubility in Pharmaceuticals Source: Pharmaguideline URL:[Link]
Title: ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake
Assay Source: N
Title: Standard Operating Procedure for solubility testing Source: European Union URL:[Link]
Title: Structure Property Relationships of Carboxylic Acid Isosteres Source: ACS Medicinal
Chemistry Letters via PMC URL:[Link]
Title: Carboxylic Acid (Bio)Isosteres in Drug Design Source: Molecules via PMC URL:[Link]
Title: Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives
Source: Research and Reviews URL:[Link]
Title: 15.3: Physical Properties of Carboxylic Acids Source: Chemistry LibreTexts URL:[Link]
Title: Nomenclature of Carboxylic Acids Source: Chemistry LibreTexts URL:[Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b182021?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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